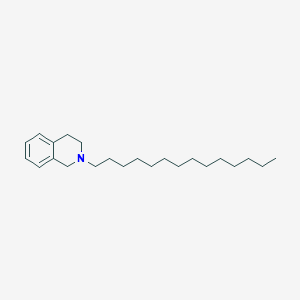
Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound features a long tetradecyl chain attached to the nitrogen atom of the tetrahydroisoquinoline ring, which can influence its physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline typically involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a tetradecyl halide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The long alkyl chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
科学研究应用
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The long alkyl chain can enhance its lipophilicity, allowing it to interact with cell membranes and potentially disrupt cellular processes. The tetrahydroisoquinoline core can interact with various enzymes and receptors, influencing their activity .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the long alkyl chain.
2-Decyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a shorter decyl chain.
2-Hexadecyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a longer hexadecyl chain.
Uniqueness
The tetradecyl chain provides a balance between hydrophobicity and molecular size, making it suitable for various research and industrial applications .
生物活性
Isoquinoline derivatives, particularly the compound Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the various biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Isoquinoline Structure
Isoquinoline compounds are characterized by a fused isoquinoline structure. The specific compound features a tetradecyl substituent at the nitrogen position of the tetrahydroisoquinoline ring. This modification influences its chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C21H29N |
| Molecular Weight | 313.47 g/mol |
| Structural Characteristics | Tetradecyl chain enhances lipophilicity |
Biological Activities
Research indicates that tetrahydroisoquinolines exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Isoquinoline derivatives have shown effectiveness against various pathogens. For instance, studies have indicated that certain THIQ analogs possess antibacterial properties against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. The mechanism often involves the modulation of specific cellular pathways and interactions with enzymes or receptors involved in cell growth .
- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinolines may provide neuroprotective benefits in models of neurodegenerative diseases. The interaction with neurotransmitter systems has been a focal point in understanding these effects .
The biological effects of Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl- are largely attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction : The long tetradecyl chain increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : The compound can bind to various receptors, influencing their activity and leading to downstream biological effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrahydroisoquinolines:
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Neuroprotective Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective isoquinoline derivatives. Key findings include:
- The length and saturation of the alkyl chain significantly affect lipophilicity and biological activity.
- Substituents on the isoquinoline ring can modulate receptor affinity and selectivity.
属性
CAS 编号 |
96409-31-3 |
|---|---|
分子式 |
C23H39N |
分子量 |
329.6 g/mol |
IUPAC 名称 |
2-tetradecyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H39N/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-24-20-18-22-16-13-14-17-23(22)21-24/h13-14,16-17H,2-12,15,18-21H2,1H3 |
InChI 键 |
JSRKNMPJKCMOKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN1CCC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















